![molecular formula C15H13Cl2N3OS B1236986 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
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Overview
Description
1-[[5-(2,5-dichlorophenyl)-2-furanyl]methylideneamino]-3-prop-2-enylthiourea is a dichlorobenzene.
Scientific Research Applications
Antioxidant Properties
Research has shown that certain derivatives of this compound, specifically chalcone derivatives, exhibit significant antioxidant properties. These compounds were synthesized using similar structures and tested for their in vitro antioxidant activity, demonstrating potential as antioxidants (Prabakaran, Manivarman & Bharanidharan, 2021).
Antitubercular Activity
Compounds structurally related to the 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea have been synthesized and evaluated for their antitubercular activity. These compounds showed significant activity against tuberculosis, highlighting their potential in treating this disease (Bhoot, Khunt & Parekh, 2011).
Photochromic Properties
Studies on derivatives of this compound have also revealed photochromic properties in solution. These properties were observed in newly synthesized hetarylethenes, which could have applications in materials science (Makarova et al., 2011).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These studies have shown promising results, suggesting potential medical applications (Ravula et al., 2016).
Metal Complex Synthesis
The compound has been used in the synthesis of metal complexes with transition metals like Co(II), Ni(II), and Cu(II). These complexes have been characterized and evaluated for their antibacterial activity, offering potential applications in the field of bioinorganic chemistry (Jabeen et al., 2018).
properties
Product Name |
1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
---|---|
Molecular Formula |
C15H13Cl2N3OS |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-8-10(16)3-5-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ |
InChI Key |
LSMIXSYAXJNILX-DJKKODMXSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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